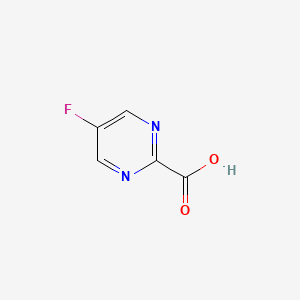

5-Fluoropyrimidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

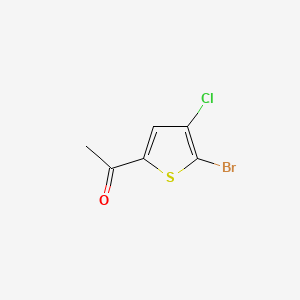

5-Fluoropyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H3FN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidine-2-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoropyrimidine-2-carboxylic acid include a molecular weight of 141.10 g/mol . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Cancer Treatment

5-Fluoropyrimidine-2-carboxylic acid is closely related to fluorinated pyrimidines like 5-Fluorouracil (5-FU), which are widely used in cancer treatment. These compounds inhibit DNA and RNA synthesis by incorporating active nucleotides into nucleic acids, effectively targeting cancer cells .

Pharmacogenomics

In the field of pharmacogenomics, fluoropyrimidines are tailored for individual patients to optimize therapy outcomes. This personalized approach considers genetic variations that affect drug metabolism and response .

Synthesis of Bioactive Compounds

Fluorinated pyrimidines serve as starting materials for synthesizing various bioactive compounds. For example, they are used to produce AMPA potentiators, which have applications in neurological research and treatment .

Mecanismo De Acción

Target of Action

The primary target of 5-Fluoropyrimidine-2-carboxylic acid, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .

Mode of Action

5-Fluoropyrimidine-2-carboxylic acid, like 5-FU, exerts its action by inhibiting TS . The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, preventing the conversion of deoxyuridylic acid to thymidylic acid . This inhibition disrupts DNA synthesis and leads to cell death .

Biochemical Pathways

The biochemical pathway affected by 5-Fluoropyrimidine-2-carboxylic acid involves the conversion of uracil to thymine in DNA synthesis . By inhibiting TS, the compound disrupts this pathway, leading to an imbalance in the nucleotide pool, which can cause DNA damage and cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidine-2-carboxylic acid would be similar to that of 5-FU, given their structural similarity. 5-FU is metabolized primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for converting over 85% of 5-FU to an inactive metabolite . Genetic variations in the DPYD gene, which encodes DPD, can significantly affect the metabolism of 5-FU, leading to variations in drug response and toxicity .

Result of Action

The result of the action of 5-Fluoropyrimidine-2-carboxylic acid is the disruption of DNA synthesis, leading to DNA damage and ultimately cell death . This makes it an effective agent in the treatment of various cancers.

Action Environment

The action of 5-Fluoropyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the DPYD gene can affect the metabolism of the drug and its efficacy . Additionally, factors such as the tumor microenvironment and the presence of other medications can also influence the drug’s action.

Propiedades

IUPAC Name |

5-fluoropyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHVWYOCJKRZBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735178 |

Source

|

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine-2-carboxylic acid | |

CAS RN |

1196151-51-5 |

Source

|

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the stable conformations of 5-fluoropyrimidine-2-carboxylic acid and how were they determined?

A1: The study identified two stable conformations of 5-fluoropyrimidine-2-carboxylic acid: cis and trans. These conformations were determined using Density Functional Theory (DFT) calculations with the B3LYP functional and basis sets augmented with diffuse functions []. The key structural difference between the two conformations lies in the dihedral angle formed by the C-C-O-H atoms of the carboxylic acid group. The study further investigated the vibrational characteristics (Infrared spectrum), electronic transitions (TD-DFT), and bonding interactions (NBO analysis) of both conformations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)

![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)